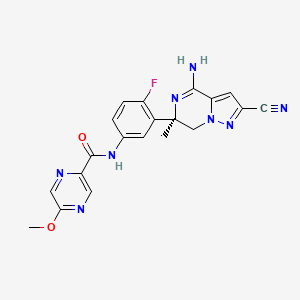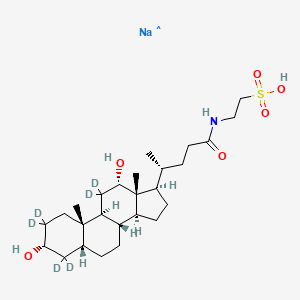![molecular formula C40H36BrN2O2P B12392943 4-[(1E,3E)-4-[1-[(4-diphenylphosphoryloxyphenyl)methyl]quinolin-1-ium-4-yl]buta-1,3-dienyl]-N,N-dimethylaniline;bromide](/img/structure/B12392943.png)
4-[(1E,3E)-4-[1-[(4-diphenylphosphoryloxyphenyl)methyl]quinolin-1-ium-4-yl]buta-1,3-dienyl]-N,N-dimethylaniline;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1E,3E)-4-[1-[(4-diphenylphosphoryloxyphenyl)methyl]quinolin-1-ium-4-yl]buta-1,3-dienyl]-N,N-dimethylaniline;bromide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a butadienyl linker, and a dimethylaniline moiety, making it a unique structure with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E,3E)-4-[1-[(4-diphenylphosphoryloxyphenyl)methyl]quinolin-1-ium-4-yl]buta-1,3-dienyl]-N,N-dimethylaniline;bromide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Attachment of the Butadienyl Linker: The butadienyl linker can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired diene.
Introduction of the Diphenylphosphoryloxyphenyl Group: This step involves the phosphorylation of a phenol derivative followed by a coupling reaction with the quinoline core.
Final Assembly: The final step involves the coupling of the dimethylaniline moiety with the intermediate product, followed by bromination to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core and the butadienyl linker.
Reduction: Reduction reactions can occur at the quinoline core, leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromide position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be incorporated into polymers and other materials to enhance their properties.
Biology
Fluorescent Probes: The compound’s unique structure makes it suitable for use as a fluorescent probe in biological imaging.
Drug Development: It can serve as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: The compound’s potential biological activity makes it a candidate for therapeutic applications, particularly in cancer and infectious diseases.
Industry
Dye and Pigment Production: The compound can be used in the production of dyes and pigments due to its vibrant color properties.
作用機序
The compound exerts its effects through interactions with various molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The diphenylphosphoryloxyphenyl group can interact with proteins, inhibiting their activity. The butadienyl linker and dimethylaniline moiety can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline core but differ in their substituents and overall structure.
Diphenylphosphoryloxyphenyl Derivatives: Compounds with similar phosphoryloxyphenyl groups but different cores and linkers.
Dimethylaniline Derivatives: Compounds with the dimethylaniline moiety but different cores and linkers.
Uniqueness
The unique combination of the quinoline core, butadienyl linker, diphenylphosphoryloxyphenyl group, and dimethylaniline moiety sets this compound apart from others
特性
分子式 |
C40H36BrN2O2P |
|---|---|
分子量 |
687.6 g/mol |
IUPAC名 |
4-[(1E,3E)-4-[1-[(4-diphenylphosphoryloxyphenyl)methyl]quinolin-1-ium-4-yl]buta-1,3-dienyl]-N,N-dimethylaniline;bromide |
InChI |
InChI=1S/C40H36N2O2P.BrH/c1-41(2)35-25-21-32(22-26-35)13-9-10-14-34-29-30-42(40-20-12-11-19-39(34)40)31-33-23-27-36(28-24-33)44-45(43,37-15-5-3-6-16-37)38-17-7-4-8-18-38;/h3-30H,31H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
ZYKZZZUPELAJDX-UHFFFAOYSA-M |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C/C2=CC=[N+](C3=CC=CC=C23)CC4=CC=C(C=C4)OP(=O)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C3=CC=CC=C23)CC4=CC=C(C=C4)OP(=O)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[4-({[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-2-yl]sulfanyl}methyl)phenyl]methyl}glycinamide](/img/structure/B12392862.png)
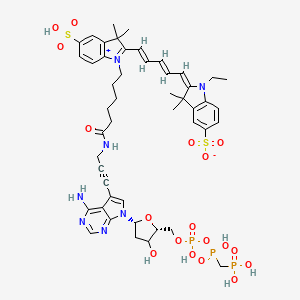
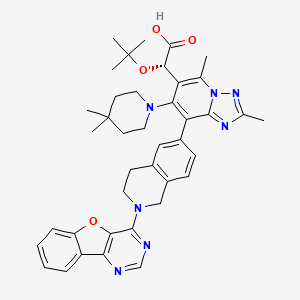
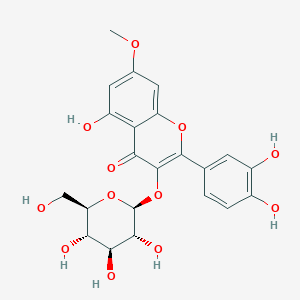
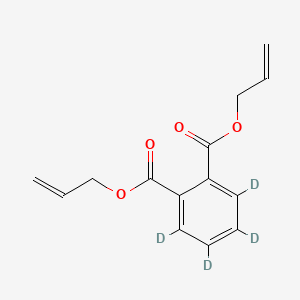

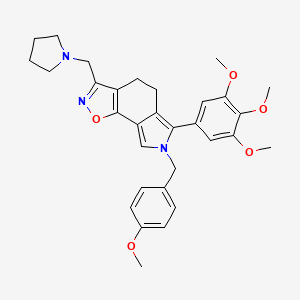
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12392896.png)
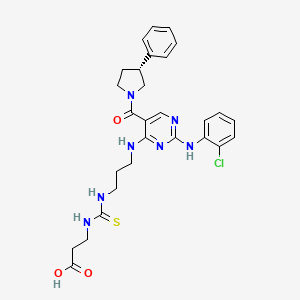
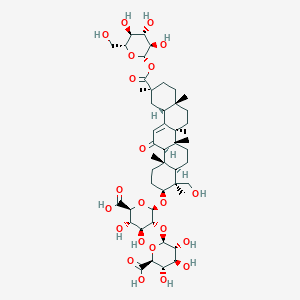
![(2S)-5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12392929.png)

